O-Benzyl Posaconazole-d4
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Overview
Description
O-Benzyl Posaconazole-d4 is a deuterated derivative of O-Benzyl Posaconazole, a triazole antifungal agent. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and drug metabolism. The deuterium labeling helps in tracking the compound in biological systems without altering its chemical properties significantly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl Posaconazole-d4 involves multiple steps, starting from the parent compound Posaconazole. The process typically includes:
Deuteration: Introduction of deuterium atoms into the Posaconazole molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Benzylation: The benzylation of Posaconazole involves the reaction of Posaconazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the deuteration and benzylation reactions efficiently.
Automated Purification Systems: Large-scale purification is achieved using automated HPLC systems to ensure high purity and yield of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product, including spectroscopic analysis and chromatographic purity assessments.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl Posaconazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol.
Major Products Formed
Oxidized Derivatives: Products formed through oxidation reactions.
Reduced Derivatives: Products formed through reduction reactions.
Substituted Derivatives: Products formed through nucleophilic substitution reactions.
Scientific Research Applications
O-Benzyl Posaconazole-d4 has several scientific research applications, including:
Pharmacokinetics and Drug Metabolism: The deuterium labeling allows for the tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Development: Used in the development of new antifungal agents by providing insights into the structure-activity relationship and metabolic stability.
Biological Studies: Employed in studies investigating the mechanism of action of antifungal agents and their interactions with biological targets.
Industrial Applications: Utilized in the production of high-purity reference standards for analytical and quality control purposes.
Mechanism of Action
O-Benzyl Posaconazole-d4 exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme cofactor of the enzyme, the compound blocks the demethylation process, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane disruption and fungal cell death.
Comparison with Similar Compounds
Similar Compounds
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different structural features.
Fluconazole: A triazole antifungal with a simpler structure and a narrower spectrum of activity compared to Posaconazole.
Voriconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.
Uniqueness of O-Benzyl Posaconazole-d4
Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic studies without altering the compound’s chemical properties.
Enhanced Stability: Deuterium substitution can enhance the metabolic stability of the compound, potentially leading to longer-lasting effects in biological systems.
Broader Spectrum of Activity: Compared to other triazoles, Posaconazole and its derivatives, including this compound, exhibit a broader spectrum of antifungal activity, making them effective against a wider range of fungal pathogens.
Properties
IUPAC Name |
2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1/i10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSQKGAKKWACB-RBPHCDHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)OCC8=CC=CC=C8)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F2N8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.